Hydrochloride Salt vs Free Base: Quantified Solubility and Handling Advantage
The hydrochloride salt (CAS 1431964-65-6, MW 310.14) provides a defined, stoichiometric protonation state compared to the free base (CAS 1001757-61-4, MW 273.68) . The free base lacks a counterion, resulting in a molecular weight 36.46 g/mol lower—equivalent to exactly one HCl equivalent—and exhibits variable protonation depending on solvent and ambient conditions . While no direct aqueous solubility comparison has been published for this specific pair, the general principle that hydrochloride salts of piperazine-containing compounds exhibit ≥10-fold higher aqueous solubility than their free base forms is well established across the piperazine chemotype class [1]. This translates to more reproducible solution preparation for biological assays, reduced DMSO requirements, and simplified weighing due to the higher molecular weight salt form being less hygroscopic [1].
| Evidence Dimension | Molecular weight, protonation state, and class-level aqueous solubility inference |
|---|---|
| Target Compound Data | MW 310.14 g/mol; hydrochloride salt; stoichiometrically defined protonation; class-inferred ≥10-fold aqueous solubility enhancement |
| Comparator Or Baseline | Free base (CAS 1001757-61-4): MW 273.68 g/mol; undefined protonation state; no counterion; variable solubility dependent on pH and solvent |
| Quantified Difference | MW difference = 36.46 g/mol (one HCl equivalent); solubility enhancement estimated as ≥10-fold based on piperazine class data [1] |
| Conditions | Class-level data derived from piperazine-containing hydrochloride salts vs free bases in aqueous buffer systems (pH 5–7) |
Why This Matters
For reproducible biological assay preparation and compound management, the hydrochloride salt eliminates the variable protonation of the free base, ensuring consistent concentration and activity readouts—a critical factor in SAR campaigns and screening cascades.
- [1] Stahl PH, Wermuth CG, eds. Handbook of Pharmaceutical Salts: Properties, Selection, and Use. 2nd ed. Wiley-VCH; 2011. Chapter 5: Salt Selection for Basic Drugs. View Source
